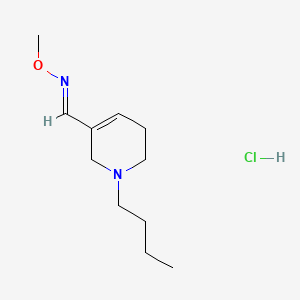
Cyclopropylfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylfentanyl is an opioid analgesic that is an analog of fentanyl. It has been sold as a designer drug and is known for its potent effects. This compound has been associated with numerous overdose deaths, particularly in Europe and the United States .
Preparation Methods
Chemical Reactions Analysis
Cyclopropylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Cyclopropylfentanyl has been studied extensively in the context of its pharmacokinetics and pharmacodynamics. Research has shown that it produces typical opioid-like effects, such as analgesia and respiratory depression, in animal models . It has also been used in forensic toxicology to understand its impact on overdose deaths and to develop detection methods for its presence in biological samples . Additionally, this compound has been investigated for its potential use in pain management, although its high potency and risk of overdose limit its therapeutic applications .
Mechanism of Action
Cyclopropylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation . The molecular targets involved include the mu-opioid receptors, and the pathways affected are those related to pain perception and respiratory function .
Comparison with Similar Compounds
Cyclopropylfentanyl is similar to other fentanyl analogs, such as butyrfentanyl, isobutyrylfentanyl, and cyclopentylfentanyl . it is unique in its structural modification, which includes a cyclopropane ring. This modification contributes to its high potency and distinct pharmacological profile . Compared to other analogs, this compound has a higher risk of causing respiratory depression and overdose .
Properties
CAS No. |
1169-68-2 |
|---|---|
Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H28N2O/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19/h1-10,20,22H,11-18H2 |
InChI Key |
OIQSKDSKROTEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


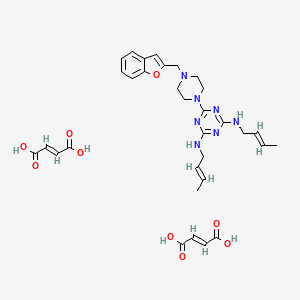
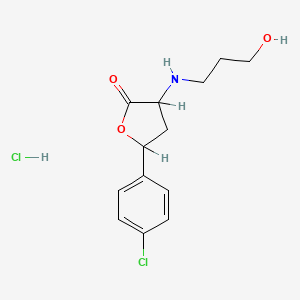
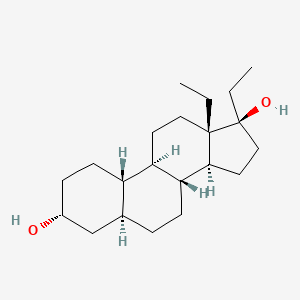
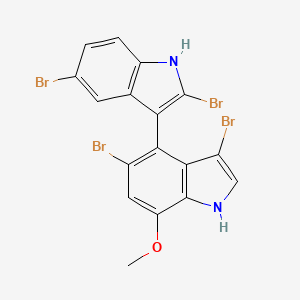
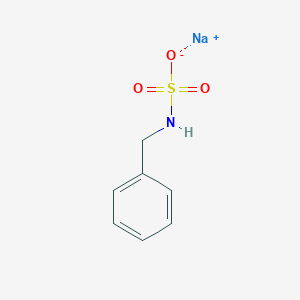
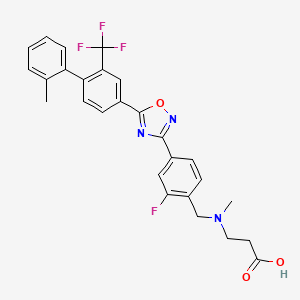
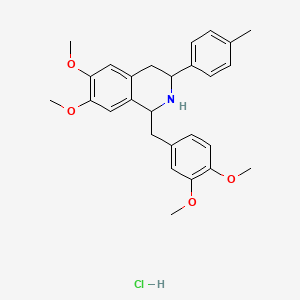
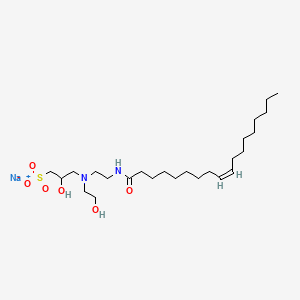
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
